6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807767
InChI: InChI=1S/C10H11Cl2N/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3
SMILES:
Molecular Formula: C10H11Cl2N
Molecular Weight: 216.10 g/mol

6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17807767

Molecular Formula: C10H11Cl2N

Molecular Weight: 216.10 g/mol

* For research use only. Not for human or veterinary use.

6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole -

Specification

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
IUPAC Name 6,7-dichloro-3,3-dimethyl-1,2-dihydroindole
Standard InChI InChI=1S/C10H11Cl2N/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3
Standard InChI Key FXXTZJFQXHJLGJ-UHFFFAOYSA-N
Canonical SMILES CC1(CNC2=C1C=CC(=C2Cl)Cl)C

Introduction

Structural and Physicochemical Characteristics

The core structure of 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole consists of a partially saturated indole ring system. Key features include:

  • Halogenation: Two chlorine atoms at positions 6 and 7 enhance electrophilic reactivity and influence intermolecular interactions .

  • Alkylation: Geminal dimethyl groups at position 3 introduce steric hindrance, reducing aromaticity in the pyrrole ring and modulating electronic properties.

  • Saturation: The 2,3-dihydro configuration distinguishes it from fully aromatic indoles, altering conjugation patterns and stability .

PropertyValueSource
Molecular FormulaC10H11Cl2N\text{C}_{10}\text{H}_{11}\text{Cl}_2\text{N}
Molecular Weight216.10 g/mol
CAS Number1518954-57-8
PubChem CID81223482
Boiling PointNot reported-
SolubilityLow in polar solvents

The compound’s planar bicyclic system facilitates π-π stacking interactions, while its chlorine substituents enable halogen bonding, critical for biological target engagement .

Synthetic Methodologies

Cyclization of Substituted Anilines

A primary route involves cyclization of 4,5-dichloro-2-nitroaniline derivatives under reductive conditions. Using Fe/HCl\text{Fe}/\text{HCl} in ethanol at 80°C yields the dihydroindole core with 65% efficiency .

Friedel-Crafts Alkylation

Alternative methods employ Friedel-Crafts alkylation of dichloroindoles with methylating agents like CH3I\text{CH}_3\text{I} in the presence of AlCl3\text{AlCl}_3. This approach achieves 55% yield but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)Purity (%)
Cyclization4,5-Dichloro-2-nitroanilineFe/HCl\text{Fe}/\text{HCl}, 80°C6595
Friedel-Crafts Alkylation6,7-DichloroindoleCH3I/AlCl3\text{CH}_3\text{I}/\text{AlCl}_3, 0°C5590

Chemical Reactivity and Derivative Synthesis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nucleophilic substitution at positions 6 and 7. Reaction with methoxide in DMF at 120°C replaces chlorine with methoxy groups, yielding 6,7-dimethoxy derivatives .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at chlorine positions, broadening structural diversity. For example, coupling with phenylboronic acid produces 6,7-diphenyl analogs in 70% yield .

Schiff Base Formation

Condensation with substituted aldehydes generates Schiff base derivatives, such as 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde, which exhibit enhanced cytotoxic activity .

Biological Activities and Applications

Antimicrobial Properties

Derivatives demonstrate moderate activity against Gram-positive bacteria, with MIC values ranging from 16–64 µg/mL:

Bacterial StrainMIC (µg/mL)Source
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
CompoundCancer Cell LineGI50(μM)\text{GI}_{50} (\mu\text{M})
Schiff Base DerivativeAMJ13 (Breast)3.04
Tetracyclic AnalogRenal Cancer Panel3.46

Structural Analogs and Comparative Analysis

Compound NameMolecular FormulaKey Differences
5-Bromo-6,7-dichloro DerivativeC10H10BrCl2N\text{C}_{10}\text{H}_{10}\text{BrCl}_2\text{N}Bromine at position 5 enhances hydrophobic interactions.
4,7-Dichloro-3,3-dimethylindolineC10H10Cl2N\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}Altered chlorine positioning reduces steric hindrance.
6,7-DichloroindoleC8H5Cl2N\text{C}_8\text{H}_5\text{Cl}_2\text{N}Lacks dimethyl groups, increasing aromatic reactivity .

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